Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
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Overview
Description
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate is a chemical compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate typically involves the reaction of 5-methoxy-2-sulfamoylbenzoic acid with methanol in the presence of a catalyst. The reaction conditions often require heating and the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-methoxy-2-aminophenyl)acetate: This compound has an amine group instead of a sulfonamide group, leading to different chemical and biological properties.
Methyl 2-(5-methoxy-2-nitrophenyl)acetate: The presence of a nitro group in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical reactivity and biological activity that are not observed in its analogs .
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLGPZCVIJRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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